
7-Chloro-1-(2-(methoxyphenyl)ethyl)-5-phenyl-(1,2,4)triazolo(4,3-a)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-1-(2-(methoxyphenyl)ethyl)-5-phenyl-(1,2,4)triazolo(4,3-a)quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications. The structure of this compound includes a triazole ring fused to a quinazoline moiety, with various substituents that contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(2-(methoxyphenyl)ethyl)-5-phenyl-(1,2,4)triazolo(4,3-a)quinazoline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate precursors, such as hydrazines and nitriles, under acidic or basic conditions.
Fusing the Triazole to Quinazoline: The triazole ring is then fused to a quinazoline moiety through a series of condensation reactions. This step often requires the use of catalysts and specific reaction conditions to ensure the correct orientation of the rings.
Introduction of Substituents: The chloro, methoxyphenyl, and phenyl groups are introduced through substitution reactions, using reagents such as chlorinating agents, methoxyphenyl halides, and phenylboronic acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-1-(2-(methoxyphenyl)ethyl)-5-phenyl-(1,2,4)triazolo(4,3-a)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and heat.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazoloquinazolines with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: It can be used in the development of new materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 7-Chloro-1-(2-(methoxyphenyl)ethyl)-5-phenyl-(1,2,4)triazolo(4,3-a)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting anti-cancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline Derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and have been studied for their pharmacological activities.
Triazoloquinolines: These compounds have a triazole ring fused to a quinoline moiety and exhibit similar biological properties.
Benzodiazepine Derivatives: These compounds also contain fused heterocyclic rings and are known for their therapeutic applications.
Uniqueness
7-Chloro-1-(2-(methoxyphenyl)ethyl)-5-phenyl-(1,2,4)triazolo(4,3-a)quinazoline is unique due to its specific substituents and the combination of the triazole and quinazoline rings. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for further research and development.
Propiedades
Número CAS |
95858-91-6 |
|---|---|
Fórmula molecular |
C24H19ClN4O |
Peso molecular |
414.9 g/mol |
Nombre IUPAC |
7-chloro-1-[2-(2-methoxyphenyl)ethyl]-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline |
InChI |
InChI=1S/C24H19ClN4O/c1-30-21-10-6-5-7-16(21)11-14-22-27-28-24-26-23(17-8-3-2-4-9-17)19-15-18(25)12-13-20(19)29(22)24/h2-10,12-13,15H,11,14H2,1H3 |
Clave InChI |
PWRKVDIYPOKVSW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CCC2=NN=C3N2C4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


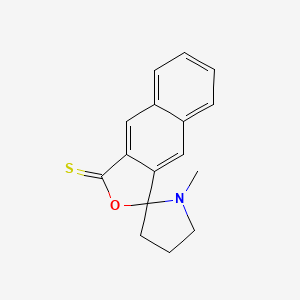

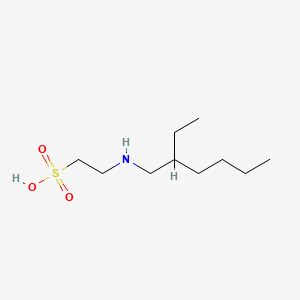
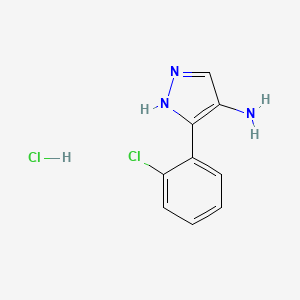
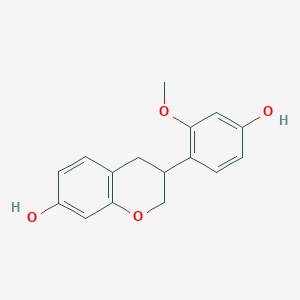
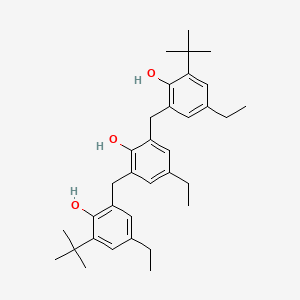
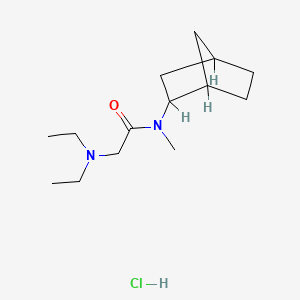
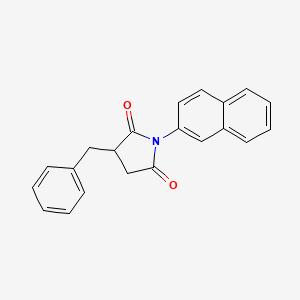
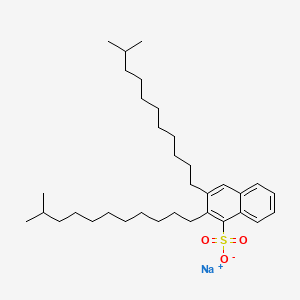

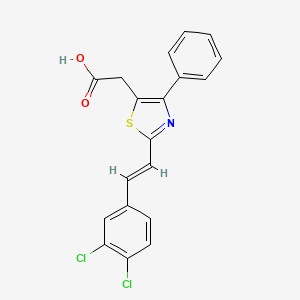

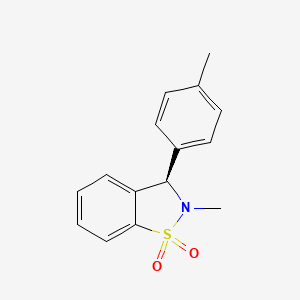
![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;decanoic acid](/img/structure/B12737451.png)
